Harringtonolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

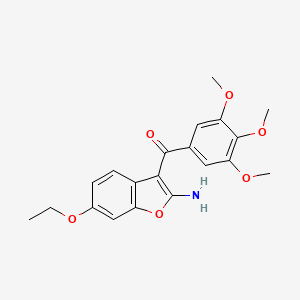

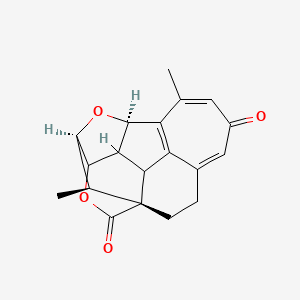

Cephalotaxus harringtonia. It was first identified in 1978 by Buta and coworkers . Harringtonolide belongs to the cephalotane-type diterpenoids and is characterized by a unique cage-like structure that includes a tropone ring, a fused tetracarbocyclic skeleton, a bridged lactone, and a tetrahydrofuran ring . This compound has garnered significant attention due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of harringtonolide involves several key transformations, including an intramolecular Diels-Alder reaction and a rhodium-complex-catalyzed intramolecular [3+2] cycloaddition to construct the tetracyclic core . The synthesis begins with the preparation of the starting materials, followed by a series of cyclization and oxidation reactions to form the complex cage-like structure .

Industrial Production Methods: Due to the complexity of its structure, industrial production of this compound is challenging. The compound is typically obtained through semi-synthesis or total synthesis in research laboratories . Advances in biotechnological methods, such as the use of diterpene synthases, have shown promise in improving the yield and efficiency of this compound production .

Analyse Des Réactions Chimiques

Types of Reactions: Harringtonolide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Lead tetraacetate is used to oxidize alcohol derivatives of this compound.

Reduction: Reduction reactions often involve the use of hydride donors to convert ketones to alcohols.

Substitution: Bromination reactions using N-bromosuccinimide (NBS) are common for introducing bromine atoms into the molecule.

Major Products: The major products formed from these reactions include brominated derivatives, reduced alcohols, and oxidized ketones .

Applications De Recherche Scientifique

Harringtonolide has a wide range of scientific research applications:

Mécanisme D'action

Harringtonolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit cancer cell migration by targeting the receptor for activated C kinase 1 (RACK1) and suppressing the epithelial-mesenchymal transition (EMT) process . Additionally, it inhibits the activation of the FAK/Src/STAT3 signaling pathway in cancer cells .

Comparaison Avec Des Composés Similaires

Harringtonolide is unique among cephalotane-type diterpenoids due to its complex cage-like structure and potent biological activities . Similar compounds include:

Cephanolide A: Shares a similar tetracyclic core but differs in its biological activity and structural details.

Hainanolidol: A structural congener of this compound, but biologically inactive.

This compound’s distinct structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C19H18O4 |

|---|---|

Poids moléculaire |

310.3 g/mol |

Nom IUPAC |

(1S,13R,15R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |

InChI |

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13?,14?,15-,16+,17?,19-/m1/s1 |

Clé InChI |

QNJIIOHVULPMRL-PRCXHXKWSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]2C3C4[C@@H](O2)C5=C6C4[C@]1(CCC6=CC(=O)C=C5C)C(=O)O3 |

SMILES canonique |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)

![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)